molecular formula C10H8N2O4 B1423621 methyl 6-nitro-1H-indole-4-carboxylate CAS No. 1082040-42-3

methyl 6-nitro-1H-indole-4-carboxylate

Cat. No. B1423621
M. Wt: 220.18 g/mol
InChI Key: PGBLJFAKGKGOCX-UHFFFAOYSA-N
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Description

“Methyl 6-nitro-1H-indole-4-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Methyl 6-nitro-1H-indole-4-carboxylate derivatives have been explored for their antimicrobial and anticancer properties. Notably, certain derivatives showed potent activity against Escherichia coli and exhibited significant anticancer effects against colon cancer cell lines, outperforming standard drugs like norfloxacin and 5-fluorouracil (Sharma et al., 2012).

Chemical Synthesis and Derivatization

Studies have detailed the nitration process of methyl-indole derivatives and the synthesis of various nitro-substituted indoles, providing insights into the chemical properties and potential applications of these compounds in various fields (Berti et al., 1964).

Use as Fluorescent and Infrared Probes

Methyl indole-4-carboxylate and its derivatives have been identified as promising fluorescent and infrared probes for studying protein local structure and dynamics. Their emission characteristics and sensitivity to local environments make them useful in biochemical and medical research (Liu et al., 2020).

Peptide/Peptoid Conformation Elucidation

Methyl 6-nitro-1H-indole-4-carboxylate has been used in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structural aspects of peptides and proteins, which is crucial in the field of biochemistry (Horwell et al., 1994).

Safety And Hazards

“Methyl 6-nitro-1H-indole-4-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

methyl 6-nitro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-4-6(12(14)15)5-9-7(8)2-3-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBLJFAKGKGOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283620
Record name Methyl 6-nitro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-nitro-1H-indole-4-carboxylate

CAS RN

1082040-42-3
Record name Methyl 6-nitro-1H-indole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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